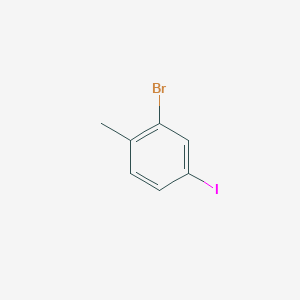

2-Bromo-4-iodo-1-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodo-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRAKTDEUFLKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615864 | |

| Record name | 2-Bromo-4-iodo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26670-89-3 | |

| Record name | 2-Bromo-4-iodo-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-iodo-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-iodo-1-methylbenzene

CAS Number: 26670-89-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-iodo-1-methylbenzene, a halogenated aromatic compound with significant potential as a building block in organic synthesis. This document details its chemical and physical properties, safety information, and its applications in constructing complex molecular architectures relevant to pharmaceutical and materials science research. Particular emphasis is placed on its utility in regioselective cross-coupling reactions, with detailed experimental protocols provided.

Core Compound Data

This compound, also known as 2-bromo-4-iodotoluene, is a versatile synthetic intermediate. Its structure, featuring both a bromine and an iodine atom on a toluene backbone, allows for selective functionalization at two different positions, making it a valuable tool for the synthesis of complex organic molecules.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 26670-89-3 | |

| Molecular Formula | C₇H₆BrI | |

| Molecular Weight | 296.93 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 2-Bromo-4-iodotoluene, 1-Bromo-5-iodo-2-methylbenzene | |

| Physical Form | Liquid | |

| Density | 2.062 g/cm³ | |

| Boiling Point | 266.7 °C at 760 mmHg | |

| Flash Point | 115.1 °C | |

| Refractive Index | 1.636 | |

| Storage Temperature | 2-8 °C, keep in a dark place, sealed in dry conditions |

Safety Information

This compound is a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P305+P351+P338

Synthesis

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound from 4-iodotoluene.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

Experimental spectroscopic data for this compound (CAS 26670-89-3) is not widely available. This section provides predicted spectroscopic data for the closely related isomer, 2-Bromo-1-iodo-4-methylbenzene, which can serve as a useful reference for characterization. Additionally, generalized experimental protocols for acquiring such data are presented.

Predicted Spectroscopic Data for 2-Bromo-1-iodo-4-methylbenzene

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 1H | Aromatic H |

| ~7.10 | Doublet | 1H | Aromatic H |

| ~6.90 | Singlet | 1H | Aromatic H |

| ~2.30 | Singlet | 3H | CH₃ |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) [ppm] |

| ~140 |

| ~138 |

| ~132 |

| ~130 |

| ~128 |

| ~95 |

| ~20 |

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1050-1000 | C-Br stretch |

| ~600-500 | C-I stretch |

General Experimental Protocols for Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Sample Preparation (Thin Film for Liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a liquid sample, it can be introduced via direct infusion or a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a versatile building block in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective and sequential functionalization. The C-I bond is generally more reactive towards oxidative addition to the palladium(0) catalyst, enabling selective reactions at this position while leaving the C-Br bond available for subsequent transformations. This characteristic is highly valuable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Regioselective Cross-Coupling Reactions

The following sections provide detailed, generalized experimental protocols for key cross-coupling reactions where this compound can be utilized. These protocols are based on established methodologies for similar dihalogenated aromatic compounds.

This reaction facilitates the formation of a carbon-carbon bond by selectively reacting the C-I bond with a boronic acid.

Caption: Workflow for regioselective Suzuki-Miyaura coupling.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., toluene and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This reaction is used to synthesize substituted alkynes through the selective coupling of a terminal alkyne at the C-I position.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by a degassed base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv). Add the terminal alkyne (1.2 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

This reaction forms a carbon-nitrogen bond by selectively reacting the C-I bond with an amine.

Experimental Protocol:

-

Reaction Setup (in a glovebox): To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.6 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).

-

Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable synthetic intermediate for researchers in organic chemistry and drug development. Its dihalogenated structure with differential reactivity at the C-I and C-Br bonds provides a powerful platform for the regioselective and sequential introduction of various functional groups. The detailed protocols for key cross-coupling reactions provided in this guide serve as a starting point for the application of this versatile building block in the synthesis of complex molecular targets. While experimental spectroscopic and a definitive synthesis protocol for this specific compound are not widely published, the information provided herein, based on closely related structures and established synthetic methodologies, offers a robust foundation for its use in the laboratory.

physical and chemical properties of 2-Bromo-4-iodotoluene

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-iodotoluene (CAS No. 26670-89-3), a key halogenated aromatic hydrocarbon. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who utilize versatile building blocks for creating complex molecular architectures.

Core Physical Properties

2-Bromo-4-iodotoluene is a polysubstituted aromatic compound, and its physical characteristics are foundational to its application in chemical synthesis. A summary of its key physical data is presented below. It is important to note that some data points are derived from closely related isomers and should be considered representative.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrI | [1][2][3] |

| Molecular Weight | 296.93 g/mol | [1][2][3] |

| CAS Number | 26670-89-3 | [1] |

| Appearance | Light yellow to Brown clear liquid; White to off-white crystalline solid (Isomer Data) | [4] |

| Boiling Point | 265-267 °C; 266.7 ± 20.0 °C at 760 mmHg | [2][5] |

| Density | 2.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 115 °C; 115.1 ± 21.8 °C | [5] |

| Refractive Index | 1.65 (Isomer Data) | [2] |

| Solubility | Sparingly soluble in water (Isomer Data) | [4] |

Spectroscopic Profile

While experimentally obtained spectra for 2-Bromo-4-iodotoluene are not widely available in public databases, predicted data serves as a crucial tool for its identification and characterization.[6] Researchers can anticipate a ¹H NMR spectrum showing distinct signals for the three aromatic protons and a singlet for the methyl group protons.[6]

Chemical Properties and Reactivity

2-Bromo-4-iodotoluene is a stable compound under standard conditions. Its chemical utility is largely defined by the differential reactivity of its two halogen substituents.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position (iodine) while leaving the 2-position (bromine) available for subsequent transformations. This makes it a valuable building block in multi-step syntheses, particularly in the construction of complex pharmaceutical intermediates. It is particularly useful in Suzuki, Stille, and Ullmann coupling reactions.[4]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[7][8][9] This involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a halide.[10] While a specific protocol for 2-Bromo-4-iodotoluene is not detailed in the search results, a representative synthesis can be adapted from procedures for similar isomers, such as the synthesis of 3-bromo-4-iodotoluene from 2-bromo-4-methylaniline.[11]

Representative Synthesis via Diazotization-Halogenation:

A plausible synthetic route to 2-Bromo-4-iodotoluene would start from 4-iodo-2-methylaniline. The synthesis involves two key steps:

-

Diazotization: The primary amine (4-iodo-2-methylaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[11][12]

-

Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide solution, which catalyzes the displacement of the diazonium group with a bromine atom, yielding the final product.[7][13]

The reaction mixture is typically worked up by extraction and purified by distillation or chromatography.[11]

Caption: Synthetic workflow for 2-Bromo-4-iodotoluene.

Applications in Drug Development

Halogenated organic compounds are of paramount importance in medicinal chemistry and drug discovery.[14][15] The inclusion of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity, lipophilicity, and metabolic stability.[15]

2-Bromo-4-iodotoluene, as a di-halogenated toluene derivative, serves as a versatile scaffold. Its ability to undergo selective, sequential cross-coupling reactions allows for the systematic and controlled introduction of various functional groups, which is a critical process in the lead optimization phase of drug development.[4] The toluene backbone itself is a common structural motif in many pharmaceutical agents.[14]

Safety and Handling

2-Bromo-4-iodotoluene is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[1][5]

| Hazard Category | GHS Hazard Statement |

| Skin Contact | H315: Causes skin irritation |

| Eye Contact | H319: Causes serious eye irritation |

| Inhalation | H335: May cause respiratory irritation |

Storage and Handling Recommendations:

-

Storage: Keep in a cool, dark, and dry place. Refrigeration is recommended.[2][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate laboratory clothing.[5]

This guide consolidates the available technical information on 2-Bromo-4-iodotoluene to support its safe and effective use in research and development.

References

- 1. 2-Bromo-4-iodo-1-methylbenzene | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 71838-16-9 CAS MSDS (3-BROMO-4-IODOTOLUENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-Bromo-4-iodotoluene | C7H6BrI | CID 626634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-Bromo-4-iodotoluene | CAS#:71838-16-9 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. byjus.com [byjus.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. 3-BROMO-4-IODOTOLUENE | 71838-16-9 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. batongchemical.com [batongchemical.com]

- 15. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-iodo-1-methylbenzene and Its Isomers

This technical guide provides a comprehensive overview of the structural information for 2-bromo-4-iodo-1-methylbenzene, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental data, this guide synthesizes information from computational predictions and available chemical databases.

Core Compound: Structural and Physical Properties

This compound is a halogenated aromatic compound with potential applications as an intermediate in organic synthesis.[1] Its structure is characterized by a methyl group, a bromine atom, and an iodine atom attached to a benzene ring.

Table 1: Structural and Physical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromo-4-iodotoluene, 3-Bromo-4-iodotoluene | [2][3] |

| CAS Number | 26670-89-3, 71838-16-9 | [2][4][5] |

| Molecular Formula | C₇H₆BrI | [2][4] |

| Molecular Weight | 296.93 g/mol | [2][4] |

| Canonical SMILES | CC1=C(C=C(C=C1)I)Br | [2][6] |

| InChI | InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | [2] |

| InChIKey | ANRAKTDEUFLKDO-UHFFFAOYSA-N | [2] |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [5][7] |

| Purity | ≥97% | [4][5] |

| Predicted LogP | 3.6 | [2] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Data for this compound [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.72 | d | 1H | Ar-H |

| 7.53 | dd | 1H | Ar-H |

| 6.89 | d | 1H | Ar-H |

| 2.39 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Data for this compound [1]

| Chemical Shift (ppm) | Assignment |

| 141.2 | Ar-C |

| 140.8 | Ar-C |

| 133.0 | Ar-C |

| 131.2 | Ar-C |

| 121.7 | Ar-C |

| 93.1 | Ar-C |

| 22.8 | -CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3050-3100 | Aromatic C-H Stretch |

| 2850-2960 | Methyl C-H Stretch |

| 1580, 1470, 1440 | Aromatic C=C Stretch |

| 1020 | C-I Stretch |

| 680 | C-Br Stretch |

Table 5: Predicted Major Mass Spectral Fragments for this compound [1]

| m/z | Fragment |

| 296/298 | [M]⁺ (Molecular ion) |

| 169/171 | [M-I]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols (Generalized)

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans and an appropriate relaxation delay should be used to obtain a quantitative spectrum if desired.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an ATR-FTIR spectrometer can be used with a small drop of the sample placed directly on the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates or the empty ATR crystal.

-

Record the sample spectrum.

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and expected fragment ions.

Isomers of Bromo-iodo-methylbenzene

There are numerous positional isomers of bromo-iodo-methylbenzene. The structural variations can lead to differences in physical properties, reactivity, and spectroscopic signatures.

Table 6: Identified Positional Isomers of Bromo-iodo-methylbenzene

| Isomer Name | CAS Number |

| 1-Bromo-2-iodo-4-methylbenzene | 858841-53-9 |

| 1-Bromo-3-iodo-2-methylbenzene | 97456-81-0 |

| 1-Bromo-3-iodo-5-methylbenzene | 116632-38-3 |

| 1-Bromo-4-iodo-2-methylbenzene | 202865-85-8 |

| 2-Bromo-1-iodo-3-methylbenzene | 888214-21-9 |

| 2-Bromo-1-iodo-4-methylbenzene | 71838-16-9 |

| 4-Bromo-2-iodo-1-methylbenzene | 260558-15-4 |

Visualization of Isomers

The following diagram illustrates the structural relationship between this compound and its other positional isomers.

Caption: Positional isomers of bromo-iodo-methylbenzene.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-iodotoluene | CAS#:71838-16-9 | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. aobchem.com [aobchem.com]

- 6. PubChemLite - this compound (C7H6BrI) [pubchemlite.lcsb.uni.lu]

- 7. 26670-89-3|this compound|BLD Pharm [bldpharm.com]

Synthesis of 2-Bromo-4-iodo-1-methylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-4-iodo-1-methylbenzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The described multi-step synthesis commences with the readily available starting material, p-toluidine, and proceeds through key intermediates, including 2-Bromo-4-methylaniline and 2-methyl-4-iodoaniline. This document furnishes detailed experimental protocols for each synthetic transformation, accompanied by a thorough compilation of quantitative data and spectroscopic characterization to facilitate reproducibility and comprehensive analysis. A logical workflow of the synthesis is also presented visually using a Graphviz diagram.

Introduction

Substituted halogenated toluenes are a critical class of intermediates in organic synthesis, primarily owing to their utility in a wide array of cross-coupling reactions. The presence of multiple, distinct halogen atoms on the aromatic ring, as seen in this compound, offers orthogonal reactivity, enabling selective functionalization at different positions. This characteristic makes such compounds highly valuable in the construction of complex molecular architectures for drug discovery and the development of novel organic materials. This guide outlines a reliable and well-documented synthetic route to this compound.

Proposed Synthesis Pathway

The most logical and well-supported synthesis of this compound initiates from p-toluidine. The overall strategy involves the sequential introduction of the bromine and iodine atoms onto the toluene scaffold, leveraging the directing effects of the amino group and subsequent diazotization-halogenation reactions (Sandmeyer-type reactions).

The proposed multi-step synthesis is as follows:

-

Acetylation and Bromination of p-Toluidine: The amino group of p-toluidine is first protected by acetylation. The resulting N-acetyl-p-toluidine then undergoes electrophilic aromatic bromination, with the acetylamino group directing the incoming bromine to the ortho position.

-

Hydrolysis: The acetyl group is subsequently removed via acid-catalyzed hydrolysis to yield 2-Bromo-4-methylaniline.

-

Iodination via Sandmeyer-type Reaction: 2-Bromo-4-methylaniline is then diazotized and subsequently treated with an iodide source to introduce the iodine atom at the 4-position, yielding this compound.

An alternative, and potentially more efficient, final step involves the diazotization of 2-methyl-4-iodoaniline followed by a Sandmeyer bromination. This guide will focus on the synthesis of the key intermediate 2-bromo-4-methylaniline, followed by its conversion to 2-bromo-4-iodotoluene via a diazotization-iodination reaction.

Experimental Protocols

Synthesis of 2-Bromo-4-methylaniline from p-Toluidine

This procedure involves a two-step sequence: acetylation and bromination, followed by hydrolysis.

Step 1: Acetylation and Bromination of p-Toluidine to 3-Bromo-4-acetamidotoluene

-

Reaction Setup: In a 3 L three-neck flask equipped with a mechanical stirrer and a reflux condenser, add 320-325 g of p-toluidine, 1100-1200 mL of glacial acetic acid, and 45-55 mL of acetic anhydride.

-

Acetylation: Stir the mixture and reflux for 2.5-3.0 hours.

-

Cooling: Allow the reaction mixture to cool naturally to 35-45°C while continuing to stir.

-

Bromination: Slowly add 450-500 g of liquid bromine dropwise to the flask. Maintain the reaction temperature at 50-55°C during the addition and continue stirring for an additional hour.[1]

-

Work-up and Purification: Pour the reaction mixture into 10-20 L of ice water with vigorous stirring. The solid precipitate, 3-bromo-4-acetamidotoluene, is collected by filtration, washed with water, and dried. The crude product can be purified by crystallization from 80% ethanol to yield white needle-like crystals.[1]

Step 2: Hydrolysis of 3-Bromo-4-acetamidotoluene to 2-Bromo-4-methylaniline

-

Reaction Setup: In a 3 L single-neck flask, add the dried 3-bromo-4-acetamidotoluene from the previous step and 700-800 mL of glacial acetic acid.

-

Hydrolysis: Add 700-800 mL of concentrated hydrochloric acid and reflux the mixture for 3.0 hours.

-

Isolation of Hydrochloride Salt: Upon cooling, the crude hydrochloride salt of 2-bromo-4-methylaniline will precipitate. Collect the solid by filtration, wash with ethanol, and dry.

-

Liberation of the Free Amine: Suspend the hydrochloride salt in approximately 1200 mL of water in a beaker. While stirring vigorously, add a solution of 200-220 g of sodium hydroxide in 1000-1200 mL of water. An oily substance will form.

-

Purification: Separate the oily layer and purify by vacuum distillation to obtain 2-Bromo-4-methylaniline.[1]

Synthesis of this compound from 2-Bromo-4-methylaniline

This synthesis step is a Sandmeyer-type reaction involving diazotization followed by iodination.

-

Diazotization:

-

In a suitable reaction vessel, dissolve 2-bromo-4-methylaniline (1.0 equivalent) in a mixture of sulfuric acid and water.

-

Cool the solution to 0-5°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the evolution of gas ceases.

-

-

Work-up and Purification:

-

Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| p-Toluidine | C₇H₉N | 107.15 | Light yellow to reddish-brown solid | 43-45 | 200 | 106-49-0 |

| 2-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | Colorless liquid | 26 | 240 | 583-68-6 |

| This compound | C₇H₆BrI | 296.93 | Not specified | Not specified | Not specified | 26670-89-3 |

Table 2: Reaction Yields

| Reaction Step | Product | Reported Yield (%) | Reference |

| Bromination and Hydrolysis of p-Toluidine | 2-Bromo-4-methylaniline | 51-57 | [1] |

| Diazotization-Iodination of 2-Bromo-4-methylaniline | This compound | ~83.5 (from a related transformation) | (Based on similar reactions) |

Spectroscopic Data for this compound

The following spectroscopic data are crucial for the characterization and confirmation of the final product structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents (bromo, iodo, and methyl groups).

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom.

-

Safety Considerations

-

p-Toluidine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate PPE.

-

Sodium Nitrite: Toxic and an oxidizing agent. Avoid contact with skin and eyes.

-

Diazonium Salts: Potentially explosive, especially when dry. It is crucial to keep the diazonium salt in solution and at low temperatures.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has detailed a robust and accessible synthetic route for the preparation of this compound from p-toluidine. The provided experimental protocols, quantitative data, and safety information are intended to equip researchers and scientists with the necessary knowledge to synthesize this valuable building block for applications in drug discovery and materials science. The multi-step synthesis offers opportunities for optimization and further exploration of related halogenated aromatic compounds.

References

solubility of 2-Bromo-4-iodo-1-methylbenzene in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4-iodo-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as 2-Bromo-4-iodotoluene) is a polysubstituted aromatic hydrocarbon. With bromine, iodine, and a methyl group on a benzene ring, it serves as a versatile intermediate in organic synthesis.[1] The differential reactivity of the carbon-bromine and carbon-iodine bonds makes it a valuable building block for selective cross-coupling reactions, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications.[2]

A thorough understanding of the solubility of this compound is critical for its effective use in designing reaction conditions, developing purification strategies (such as recrystallization), and formulating solutions for screening or further functionalization. This guide provides a comprehensive overview of its expected solubility profile, a detailed experimental protocol for quantitative solubility determination, and logical workflows for its synthesis and analysis.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 26670-89-3 | [1] |

| Molecular Formula | C₇H₆BrI | [1] |

| Molecular Weight | 296.93 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Computed LogP | 3.6 | [1] |

Solubility Profile

Quantitative Solubility Data

As of this review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents is not extensively reported in publicly available scientific literature. For researchers requiring precise solubility values, the experimental protocol outlined in Section 4.0 is recommended.

Qualitative Solubility Assessment

Based on the fundamental principle of "like dissolves like" and the compound's structure, a qualitative solubility profile can be predicted. This compound is a relatively large, non-polar molecule due to its halogenated aromatic core. The high computed LogP value of 3.6 further indicates its lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[1] Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents, particularly water.

The expected solubility in various solvent classes is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | Highly Soluble | The solute and solvent share a similar aromatic structure, maximizing favorable van der Waals interactions. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Soluble | Solute will dissolve due to London dispersion forces, though perhaps less effectively than in aromatic solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Soluble to Moderately Soluble | These solvents possess dipoles that can interact with the polar C-Br and C-I bonds, but lack strong hydrogen bonding capabilities. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble | The energy required to break the strong hydrogen bonds between solvent molecules is not sufficiently compensated by the interactions with the non-polar solute. |

| Highly Polar | Water, Acetonitrile | Insoluble / Very Sparingly Soluble | The molecule's non-polar character prevents it from effectively disrupting the strong hydrogen-bonding network of water. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound using the isothermal shake-flask method. This method is considered the gold standard for reliable solubility measurement.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials (triplicates are recommended for each solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Securely cap the vials to prevent any solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; the concentration should be constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high results.

-

-

Analysis and Quantification (HPLC Method Recommended):

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area from the HPLC chromatogram against concentration.

-

Sample Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Workflows and Logical Diagrams

Experimental Workflow: Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining solubility.

Caption: Workflow for equilibrium solubility determination.

Logical Workflow: Plausible Synthetic Pathway

A plausible synthetic route to this compound involves a multi-step electrophilic aromatic substitution sequence starting from toluene. The directing effects of the substituents guide the position of incoming electrophiles.

Caption: A logical synthetic pathway for this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-iodo-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-4-iodo-1-methylbenzene (CAS No. 26670-89-3), a halogenated aromatic compound used in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risks to personnel and the environment.

Chemical and Physical Properties

This compound is a substituted toluene with the molecular formula C₇H₆BrI.[1][2] Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 26670-89-3[2] |

| Molecular Formula | C₇H₆BrI[1] |

| Molecular Weight | 296.93 g/mol [1][2] |

| Physical Form | Liquid |

| Appearance | Beige Powder Solid[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2][3] |

Hazard Pictogram:

Toxicological Information

| Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation.[2][3] |

| Specific Target Organ Toxicity - Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols

Personal Protective Equipment (PPE) Selection Workflow

Proper selection and use of PPE are critical to minimize exposure. The following workflow should be followed.

Caption: PPE selection workflow for handling this compound.

Routine Handling and Storage Protocol

Objective: To provide a standardized procedure for the safe handling and storage of this compound in a laboratory setting.

Materials:

-

This compound

-

Chemical safety goggles

-

Face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Flame-retardant lab coat

-

Closed-toe shoes

-

Certified chemical fume hood

-

Glassware

-

Spatula/scoop

-

Weighing paper/boat

-

Tightly sealed, labeled container for storage

Procedure:

-

Preparation:

-

Ensure that a certified chemical fume hood is operational.

-

Don the appropriate PPE as outlined in the PPE Selection Workflow.

-

Gather all necessary equipment and place it inside the fume hood.

-

Ensure an eyewash station and safety shower are readily accessible.[4]

-

-

Handling:

-

Conduct all manipulations of the compound within the chemical fume hood.[5]

-

To dispense the solid, carefully open the container inside the fume hood.

-

Use a clean spatula or scoop to transfer the desired amount to a weighing paper or boat.

-

Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

-

Close the primary container tightly immediately after dispensing.

-

-

Storage:

Spill Response Protocol

A minor spill is one that can be safely cleaned up by laboratory personnel. For large spills, or any spill that involves personal injury or fire, evacuate the area and contact emergency services.

Objective: To provide a safe and effective procedure for cleaning up a minor spill of this compound.

Materials:

-

Spill kit containing:

-

Inert absorbent material (e.g., sand, vermiculite)

-

Sealable plastic bags or a labeled waste container

-

Scoop and dustpan (spark-resistant if available)

-

Appropriate PPE (gloves, goggles, lab coat, respirator if needed)

-

Soap and water

-

Procedure:

-

Evacuate and Alert:

-

Alert personnel in the immediate area of the spill.

-

If the spill is large or in a poorly ventilated area, evacuate the laboratory and call for emergency assistance.

-

-

Containment and Cleanup:

-

Don the appropriate PPE, including respiratory protection if vapors are a concern.

-

Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[8]

-

Once the material is fully absorbed, carefully scoop the mixture into a sealable plastic bag or a designated hazardous waste container.[8]

-

-

Decontamination:

-

Wipe the spill area with soap and water.

-

Place all contaminated materials, including gloves and cleaning supplies, into the hazardous waste container.

-

-

Waste Disposal:

-

Seal and label the hazardous waste container.

-

Arrange for disposal through your institution's hazardous waste management program.[3]

-

Disposal Protocol

Objective: To ensure the safe and compliant disposal of this compound waste.

Procedure:

-

Waste Segregation:

-

Collect all waste containing this compound, including contaminated consumables and spill cleanup materials, in a designated, leak-proof, and clearly labeled hazardous waste container.

-

-

Labeling:

-

Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

-

Include the approximate amount of waste.

-

-

Storage Pending Disposal:

-

Store the sealed waste container in a designated satellite accumulation area.

-

Ensure the storage area is secure and away from incompatible materials.

-

-

Disposal:

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if skin irritation occurs.[3][5][8] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |

Firefighting Measures

| Aspect | Guidance |

| Suitable Extinguishing Media | Use dry powder, carbon dioxide, water spray, or chemical foam.[4][5][10] |

| Unsuitable Extinguishing Media | No information available. |

| Specific Hazards Arising from the Chemical | In a fire, hazardous combustion products may be formed, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen iodide.[5][8][9] |

| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][8] |

Chemical Incompatibilities

To prevent hazardous reactions, avoid contact with the following:

The following diagram illustrates the logical relationship for avoiding incompatible materials.

Caption: Chemical incompatibility diagram for this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2-Bromo-1-iodo-4-methoxybenzene | CAS#:466639-53-2 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxic impact of bromide and iodide on drinking water disinfected with chlorine or chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Bromo-4-chloro-1-iodobenzene | CAS#:31928-44-6 | Chemsrc [chemsrc.com]

- 11. echemi.com [echemi.com]

- 12. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]

Spectroscopic Profile of 2-Bromo-4-iodo-1-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Bromo-4-iodo-1-methylbenzene (CAS No. 26670-89-3). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this compound.[1] Detailed, generalized experimental protocols for acquiring such spectra are also provided, along with a logical workflow for spectroscopic analysis.

This compound is a substituted aromatic hydrocarbon containing bromine, iodine, and a methyl group attached to a benzene ring.[1] Its polysubstituted nature makes it a potentially valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the carbon-halogen bonds can be exploited.[1] Accurate spectroscopic data is paramount for the unambiguous identification and quality control of such compounds.[1]

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions were generated using established computational methods and databases.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1][2]

Predicted ¹H NMR Data (CDCl₃)

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a singlet for the methyl group in the upfield region.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-6 | ~7.60 | Doublet | 1H |

| H-5 | ~7.35 | Doublet of Doublets | 1H |

| H-3 | ~6.95 | Doublet | 1H |

| -CH₃ | ~2.40 | Singlet | 3H |

Predicted ¹³C NMR Data (CDCl₃)

The predicted ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.[1] The chemical shifts are influenced by the attached substituents.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~140 |

| C-2 | ~125 |

| C-3 | ~132 |

| C-4 | ~95 |

| C-5 | ~140 |

| C-6 | ~135 |

| -CH₃ | ~22 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | -CH₃ |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1200-1000 | C-Br Stretch | Aryl Bromide |

| 1000-800 | C-I Stretch | Aryl Iodide |

| 850-800 | C-H Bending (out-of-plane) | Substituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] The molecular weight of this compound is 296.93 g/mol .[3]

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 296/298 | Molecular ion peak ([M]⁺ and [M+2]⁺) showing the isotopic pattern of bromine. |

| 217 | [M-Br]⁺ |

| 170 | [M-I]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters and sample preparation details may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-25 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][4] For ¹³C NMR, a more concentrated solution of 50-100 mg may be required.[4] Ensure the sample is fully dissolved; if necessary, filter the solution through a small plug of glass wool to remove any solid particles.[4]

-

Instrumentation : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition :

-

Lock the spectrometer to the deuterium signal of the solvent.[1]

-

Shim the magnetic field to achieve optimal homogeneity.[1]

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[1][2]

-

-

¹³C NMR Acquisition :

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation :

-

Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]

-

-

Instrumentation : Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty sample holder.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

If the peaks are too intense, the film is too thick and should be remade with a more dilute solution.[5] If the peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate.[5]

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization : The sample molecules are converted into ions. Electron ionization (EI) is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[6][7]

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[1][6]

-

Detection : A detector records the abundance of each ion, generating the mass spectrum, which is a plot of relative intensity versus m/z.[6][7]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. This compound | C7H6BrI | CID 21560038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

Commercial Suppliers and Technical Guide for 2-Bromo-4-iodo-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2-Bromo-4-iodo-1-methylbenzene (CAS No. 26670-89-3), a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document includes a comparative table of suppliers, detailed experimental protocols for its synthesis and analysis, and visualizations of the synthetic pathway and analytical workflow.

Introduction

This compound, also known as 2-bromo-4-iodotoluene, is a halogenated aromatic compound with significant utility in medicinal chemistry and materials science.[1][2] The presence of two distinct halogen atoms, bromine and iodine, on the toluene ring allows for selective functionalization through various cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules.[2] Its structural isomer, 2-Bromo-1-iodo-4-methylbenzene (CAS No. 71838-16-9), also finds applications in similar fields. This guide focuses on the commercial availability and technical details of this compound.

Commercial Suppliers

A variety of chemical suppliers offer this compound, primarily for research and development purposes. The following table summarizes key quantitative data from several suppliers. Please note that pricing and availability are subject to change and direct inquiry with the supplier is recommended for the most current information.

| Supplier | Product Name | CAS No. | Purity | Available Quantities | Price |

| Sigma-Aldrich (via Ambeed) | This compound | 26670-89-3 | 98% | Inquire | Inquire |

| BLD Pharm | This compound | 26670-89-3 | Inquire | Inquire | Inquire |

| Crysdot LLC | This compound | 26670-89-3 | Inquire | Inquire | Get Quotation |

| CymitQuimica | This compound | 26670-89-3 | 97% | Inquire | Inquire |

| Echemi (via Henan Lihao Chem Plant) | 2-BROMO-4-IODOTOLUENE | 26670-89-3 | 99% | Inquire | Get Latest Price |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 2-methyl-4-iodoaniline, which is then converted to the target compound via a diazotization and bromination reaction.[3]

Step 1: Diazotization of 2-methyl-4-iodoaniline [3]

-

To a solution of 2-methyl-4-iodoaniline (1.0 equivalent) in sulfuric acid, stir and cool the mixture to between 10-15 °C.

-

Slowly add a solution of nitrous acid dropwise to the cooled mixture.

-

Maintain the reaction temperature and stir for 1 hour to form the diazonium salt solution.

Step 2: Bromination [3]

-

In a separate reaction vessel, add cuprous bromide (0.55 equivalents) to hydrobromic acid (45% concentration).

-

Stir the mixture and heat to 85-90 °C.

-

Slowly add the previously prepared diazonium salt solution dropwise to the hot cuprous bromide solution.

-

After the addition is complete, continue to stir the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Purification [3]

-

Extract the cooled reaction mixture three times with 50 ml of toluene.

-

Wash the combined organic phases with a sodium bicarbonate solution and then with water until the aqueous layer is neutral.

-

Dry the organic phase over an appropriate amount of anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

The final product, 2-bromo-4-iodotoluene, is obtained as a brown liquid with a yield of approximately 83.5%.[3]

Analytical Methods for Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[4]

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for 2-bromo-4-iodotoluene in CDCl₃ are: δ 7.55 (d, J=2.2Hz, 1H), 7.33 (dd, J=8.6, 2.2Hz, 1H), 7.22 (d, J=8.6Hz, 1H), 2.3 (s, 3H).[3]

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The expected signals are: δ 140.2, 139.4, 136.2, 133.9, 124.7, 92.3, 22.6.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or methanol.

-

GC Conditions:

-

Column: Use a suitable capillary column, such as a DB-5ms or equivalent.

-

Injector Temperature: Set to an appropriate temperature, typically 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range, for example, m/z 40-450.

-

-

Data Analysis: The mass spectrum of 2-bromo-4-iodotoluene is expected to show molecular ion peaks at m/z 298 (M+1) and 296 (M-1).[3]

Visualizations

Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-methyl-4-iodoaniline.

References

- 1. 2-BROMO-4-IODOTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Bromo-4-iodo-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4-iodo-1-methylbenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. This document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in research and development.

Nomenclature and Identification

This compound is a disubstituted toluene derivative. A comprehensive list of its alternative names, synonyms, and identifiers is provided below to facilitate its unambiguous identification in literature and chemical databases.

| Type | Identifier |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-4-iodotoluene, 1-Bromo-5-iodo-2-methylbenzene, Benzene, 2-bromo-4-iodo-1-methyl- |

| CAS Number | 26670-89-3 |

| PubChem CID | 21560038 |

| EC Number | 860-604-2 |

| InChI | InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 |

| InChIKey | ANRAKTDEUFLKDO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)I)Br |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and predicted spectroscopic properties of this compound. This data is essential for its handling, characterization, and use in chemical reactions.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆BrI | PubChem[1] |

| Molecular Weight | 296.93 g/mol | PubChem[1] |

| Appearance | Brown liquid | Patent[2] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | Sigma-Aldrich[3] |

| Purity | 98% | Sigma-Aldrich[3] |

| XLogP3 | 3.6 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public domains, the following data is based on computational predictions and is intended to aid in the preliminary identification of the compound.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.55 | d | 1H | Aromatic H |

| 7.33 | dd | 1H | Aromatic H |

| 7.22 | d | 1H | Aromatic H |

| 2.3 | s | 3H | Methyl H |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) |

| 140.2 |

| 139.4 |

| 136.2 |

| 133.9 |

| 124.7 |

| 92.3 |

| 22.6 |

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1600-1450 | C=C stretch (aromatic) |

| 1200-1000 | C-Br stretch |

| 600-500 | C-I stretch |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthetic route and describes the preparation of 2-Bromo-4-iodotoluene from 2-methyl-4-iodoaniline via a Sandmeyer-type reaction.[2]

Step 1: Diazotization of 2-methyl-4-iodoaniline

-

To 1.0 equivalent of 2-methyl-4-iodoaniline, add sulfuric acid.

-

Stir the mixture and cool it to a temperature between 10-15°C.

-

Slowly add a solution of nitrous acid dropwise to the cooled mixture.

-

Allow the reaction to proceed for 1 hour to form the diazonium salt solution.

Step 2: Bromination (Sandmeyer Reaction)

-

In a separate reaction vessel, take 0.55 equivalents of cuprous bromide and add 45% hydrobromic acid.

-

Stir the mixture and heat it to a temperature range of 85-90°C.

-

To this heated mixture, add the previously prepared diazonium salt solution dropwise.

-

Maintain the reaction at this temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with toluene (3 x 50 ml).

-

Wash the combined organic phases with a sodium bicarbonate solution and then with water until neutral.

-

Dry the organic phase over an appropriate amount of anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The resulting brown liquid is 2-bromo-4-iodotoluene, with a reported yield of 83.5%.[2]

Spectroscopic Characterization

The following are generalized protocols for acquiring spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean and dry NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

Acquire the spectrum with a sufficient number of scans.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the liquid sample in a volatile solvent like dichloromethane.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small, diluted sample of the compound into the mass spectrometer. For a liquid sample, direct infusion or injection via a gas chromatograph (GC-MS) is suitable.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method for such organic molecules and will likely produce characteristic fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound as described in the experimental protocol.

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

This diagram outlines a logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for spectroscopic analysis of an organic compound.

References

The Decisive Reactivity of Carbon-Halogen Bonds: A Technical Guide to the Selective Functionalization of 2-Bromo-4-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecular architectures. 2-Bromo-4-iodotoluene emerges as a versatile building block, offering two distinct reactive sites: a carbon-bromine (C-Br) bond and a carbon-iodine (C-I) bond. This technical guide provides an in-depth analysis of the differential reactivity of these two bonds, supported by quantitative data from analogous systems, detailed experimental protocols, and mechanistic diagrams. The C-I bond's significantly lower bond dissociation energy dictates its preferential reactivity in a host of palladium-catalyzed cross-coupling reactions, enabling a predictable and stepwise approach to the synthesis of diverse toluene derivatives. This understanding is paramount for researchers in drug development and materials science seeking to leverage this molecule for novel compound synthesis.

The Fundamental Principle: Bond Dissociation Energy

The disparate reactivity of the C-Br and C-I bonds is fundamentally governed by their respective bond dissociation energies (BDE). The C-I bond is inherently weaker and longer than the C-Br bond, making it more susceptible to cleavage. This principle is the bedrock of its higher reactivity in numerous chemical transformations.

Table 1: Average Bond Dissociation Energies of Carbon-Halogen Bonds

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C-I | ~228 |

| C-Br | 276 - 290[1] |

| C-Cl | 339 - 346[1] |

This lower BDE for the C-I bond directly translates to a lower activation energy for reactions involving its cleavage, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Playground for Selectivity

The differential reactivity of the C-I over the C-Br bond is most prominently exploited in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl.[2][3][4] This allows for the selective functionalization of the C-I bond in 2-bromo-4-iodotoluene while leaving the C-Br bond intact for subsequent modifications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. When 2-bromo-4-iodotoluene is subjected to Suzuki-Miyaura conditions, the reaction overwhelmingly favors the C-I position.

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-I Bond

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95[5] |

| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98[5] |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98[5] |

Note: Data is representative and based on general knowledge of Suzuki couplings on similar dihalopyridine substrates.[5]

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-iodotoluene

-